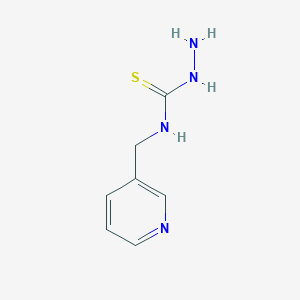

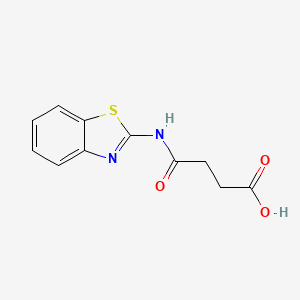

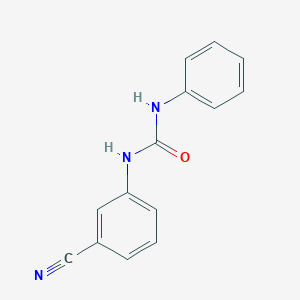

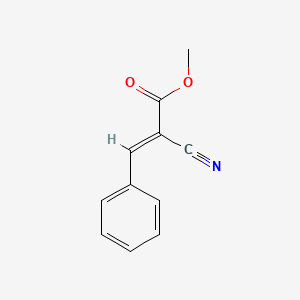

N-(3-cyanophenyl)-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N-(3-cyanophenyl)-N’-phenylurea” is not available .Chemical Reactions Analysis

Ureas can participate in a variety of chemical reactions, including hydrolysis, condensation, and addition reactions . The specific chemical reactions involving “N-(3-cyanophenyl)-N’-phenylurea” are not documented.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for “N-(3-cyanophenyl)-N’-phenylurea” are not available .Applications De Recherche Scientifique

NO Donors with Antithrombotic and Vasodilating Activities

Research has demonstrated that compounds such as N-(1-cyanocyclohexyl)-N-hydroxy-N'-phenylurea, a relative of N-(3-cyanophenyl)-N'-phenylurea, exhibit potent antithrombotic effects and act as nitric oxide (NO) donors. The cyano group is essential for their activity, indicating their potential use in medicinal chemistry for cardiovascular diseases (Camehn & Rehse, 2000).

Enhanced Bioremediation of Environmental Contaminants

Studies on the bioremediation of herbicides like diuron, a phenylurea herbicide, have shown that cyclodextrin-based technologies can significantly enhance the degradation of these persistent environmental contaminants. This research suggests that N-phenylurea compounds, through their structural similarity, could play a role in environmental remediation efforts (Villaverde et al., 2012).

Synthesis of Heterocyclic Compounds

The chemical reactivity of N-(2-cyanophenyl) derivatives, closely related to N-(3-cyanophenyl)-N'-phenylurea, has been harnessed to synthesize various heterocyclic compounds, demonstrating their importance in the synthesis of complex molecules for potential therapeutic and material science applications (Fathalla et al., 2001).

Agricultural Chemistry and Herbicide Transformation

In agricultural chemistry, the transformation of phenylurea herbicides during water treatment processes has been extensively studied, highlighting the environmental fate of these compounds. The research underscores the importance of understanding chemical transformations of urea-based herbicides for environmental safety and regulatory purposes (Chusaksri et al., 2012).

Propriétés

IUPAC Name |

1-(3-cyanophenyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h1-9H,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYKDMRXLMUPEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359025 |

Source

|

| Record name | N-(3-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanophenyl)-N'-phenylurea | |

CAS RN |

87597-64-6 |

Source

|

| Record name | N-(3-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)